

(4-Phenylcyclohexyl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (4-Phenylcyclohexyl)methanol

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An In-depth Technical Guide to **(4-Phenylcyclohexyl)methanol**: Chemical Properties and Structure

Introduction

(4-Phenylcyclohexyl)methanol is a substituted cycloalkane derivative with applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identifiers

(4-Phenylcyclohexyl)methanol consists of a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. The relative orientation of the phenyl and hydroxymethyl groups gives rise to cis and trans isomers. The CAS number 83811-73-8 is associated with the unspecified isomer, while the synthesis described in the literature often starts from trans precursors to yield the trans isomer.^[1]

```
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    node [shape=plaintext, fontname="Arial", fontsize=12];
    edge [fontname="Arial", fontsize=10];
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3
[label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_phenyl
[label=""]; C_methanol [label="C"]; O_hydroxyl [label="OH"];

// Phenyl Ring P1 [label="C"]; P2 [label="C"]; P3 [label="C"]; P4
[label="C"]; P5 [label="C"]; P6 [label="C"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3
[pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6
[pos="0.87,0.5!"]; C_phenyl [pos="1.74,1!"]; C_methanol
[pos="-1.74,-1!"]; O_hydroxyl [pos="-2.61,-0.5!"];

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[pos="3.48,0!"]; P5 [pos="2.61,-0.5!"]; P6 [pos="1.74,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 --
C1; C1 -- P6; C4 -- C_methanol; C_methanol -- O_hydroxyl;

// Phenyl bonds P1 -- P2 [style=invis]; // for positioning P2 -- P3;
P3 -- P4; P4 -- P5; P5 -- P6; P6 -- P2 [style=invis]; edge
[style=double]; P2--P3; P4--P5; P6--P1;

}
```

Caption: Synthetic workflow for **(4-Phenylcyclohexyl)methanol**

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for **(4-Phenylcyclohexyl)methanol** are not detailed in the surveyed literature. However, standard analytical techniques would be employed for its characterization:

- ^1H and ^{13}C NMR spectroscopy would be used to confirm the carbon-hydrogen framework, including the presence of the phenyl and cyclohexyl rings and the methylene protons of the methanol group.

The coupling patterns and chemical shifts would also help to determine the stereochemistry (cis vs. trans).

- Infrared (IR) spectroscopy would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group around 3200-3600 cm^{-1} , as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
- Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities or associated signaling pathways of **(4-Phenylcyclohexyl)methanol**. Research on structurally related compounds may offer some insights. For instance, a hydroxylated metabolite of phencyclidine, 4-phenyl-4-(1-piperidinyl)cyclohexanol, has been shown to be biologically active. [2] Additionally, comparative analyses of similar structures like [4-(4-Chlorophenyl)cyclohexyl]methanol suggest that such molecules could potentially interact with nuclear receptors, though this is an extrapolation. [3] Direct experimental data on **(4-Phenylcyclohexyl)methanol** is required to elucidate its biological role.

Conclusion

(4-Phenylcyclohexyl)methanol is a well-defined chemical entity with established synthetic routes. This guide provides core structural and property data, alongside a detailed experimental protocol for its preparation. While its physicochemical properties are not exhaustively documented, the provided information serves as a crucial resource for its synthesis and handling. Further research is needed to characterize its full property profile and to investigate its potential biological activities, which remain largely unexplored.

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